Cas no 1354000-44-4 (2-Chloro-N-ethyl-N-((S)-1-methyl-piperidin-3-yl)-acetamide)

2-Chloro-N-ethyl-N-((S)-1-methyl-piperidin-3-yl)-acetamide 化学的及び物理的性質
名前と識別子
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- 2-Chloro-n-ethyl-n-((s)-1-methyl-piperidin-3-yl)-acetamide
- (S)-2-Chloro-N-ethyl-N-(1-methylpiperidin-3-yl)acetamide
- AM95619
- 2-Chloro-N-ethyl-N-((S)-1-methylpiperidin-3-yl)acetamide
- 2-Chloro-N-ethyl-N-((S)-1-methyl-piperidin-3-yl)-acetamide
-
- インチ: 1S/C10H19ClN2O/c1-3-13(10(14)7-11)9-5-4-6-12(2)8-9/h9H,3-8H2,1-2H3/t9-/m0/s1
- InChIKey: FNXBMBQFCGEHMF-VIFPVBQESA-N
- ほほえんだ: ClCC(N(CC)[C@@H]1CN(C)CCC1)=O
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 199
- トポロジー分子極性表面積: 23.6
2-Chloro-N-ethyl-N-((S)-1-methyl-piperidin-3-yl)-acetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM498260-1g |
(S)-2-Chloro-N-ethyl-N-(1-methylpiperidin-3-yl)acetamide |
1354000-44-4 | 97% | 1g |
$1499 | 2022-09-03 | |
Fluorochem | 082673-500mg |
2-Chloro-N-ethyl-N-((S)-1-methyl-piperidin-3-yl)-acetamide |
1354000-44-4 | 500mg |
£755.00 | 2022-03-01 |
2-Chloro-N-ethyl-N-((S)-1-methyl-piperidin-3-yl)-acetamide 関連文献
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Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
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Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
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Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
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Haibo Tang,Xinlong Tian,Junming Luo,Jianhuang Zeng,Yingwei Li,Huiyu Song,Shijun Liao J. Mater. Chem. A, 2017,5, 14278-14285
2-Chloro-N-ethyl-N-((S)-1-methyl-piperidin-3-yl)-acetamideに関する追加情報
2-Chloro-N-Ethyl-N-((S)-1-Methylpiperidin-3-Yl)Acetamide: A Comprehensive Overview
2-Chloro-N-Ethyl-N-((S)-1-Methylpiperidin-3-Yl)Acetamide (CAS No. 1354000-44-4) is a chemical compound that has garnered significant attention in the field of organic chemistry and pharmacology. This compound is notable for its unique structure, which combines a chloro group with a piperidine ring, making it a valuable molecule for various applications in drug discovery and development. The chloro group plays a critical role in modulating the compound's pharmacokinetic properties, while the piperidine ring contributes to its stability and bioavailability.
Recent studies have highlighted the potential of 2-Chloro-N-Ethyl-N-((S)-1-Methylpiperidin-3-Yl)Acetamide as a lead compound in the development of novel therapeutic agents. Researchers have explored its ability to inhibit key enzymes involved in inflammatory pathways, suggesting its potential use in anti-inflammatory therapies. The S configuration of the piperidine ring is particularly important, as it influences the compound's stereochemical properties and biological activity.
The synthesis of this compound involves a multi-step process that begins with the preparation of the piperidine derivative. The introduction of the chloro group is achieved through a substitution reaction, while the ethyl group is introduced via nucleophilic acylation. The stereochemistry of the molecule is carefully controlled during the synthesis to ensure high enantiomeric purity, which is crucial for its biological activity.
One of the most promising applications of 2-Chloro-N-Ethyl-N-((S)-1-Methylpiperidin-3-Yl)Acetamide lies in its potential as a modulator of G-protein coupled receptors (GPCRs). GPCRs are a family of proteins that play a central role in cellular signaling and are implicated in numerous diseases, including cardiovascular disorders, cancer, and neurodegenerative diseases. By targeting specific GPCRs, this compound could offer a novel approach to treating these conditions.
Recent advancements in computational chemistry have enabled researchers to predict the binding affinity of 2-Chloro-N-Ethyl-N-((S)-1-Methylpiperidin-3-Yl)Acetamide to various GPCR subtypes. These studies have revealed that the compound exhibits high selectivity for certain receptors, making it an attractive candidate for drug development. Furthermore, molecular dynamics simulations have provided insights into the conformational changes induced by the compound at the receptor level, shedding light on its mechanism of action.
In addition to its pharmacological applications, 2-Chloro-N-Ethyl-N-((S)-1-Methylpiperidin-3-Yl)Acetamide has also been studied for its potential use in materials science. Its unique structure makes it a candidate for applications in polymer chemistry and nanotechnology. Researchers have explored its ability to act as a template for self-assembling nanostructures, which could find use in drug delivery systems and sensors.
The safety profile of 2-Chloro-N-Ethyl-N-((S)-1-Methylpiperidin-3-Yl)Acetamide has been thoroughly evaluated in preclinical studies. These studies have demonstrated that the compound exhibits low toxicity at therapeutic doses, with no significant adverse effects observed in animal models. However, further research is needed to confirm these findings and establish its safety profile in humans.
In conclusion, 2-Chloro-N-Ethyl-N-((S)-1-Methylpiperidin-3-Yl)Acetamide (CAS No. 1354000-44-4) is a versatile compound with significant potential in various fields of science and technology. Its unique structure, combined with its promising pharmacological properties, makes it an exciting candidate for future research and development efforts.
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